molecular formula C39H36ClNO5 B1622361 2-phenylethyl 7-(4-chlorophenyl)-4-(3-methoxy-4-phenylmethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate CAS No. 5706-14-9

2-phenylethyl 7-(4-chlorophenyl)-4-(3-methoxy-4-phenylmethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

Cat. No. B1622361
CAS RN: 5706-14-9
M. Wt: 634.2 g/mol
InChI Key: JGKRXGLYGYOROR-UHFFFAOYSA-N
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Description

2-phenylethyl 7-(4-chlorophenyl)-4-(3-methoxy-4-phenylmethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate is a useful research compound. Its molecular formula is C39H36ClNO5 and its molecular weight is 634.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural and Optical Properties of Quinoline Derivatives Research on the structural and optical properties of 4H-pyrano[3, 2-c]quinoline derivatives provides insights into the applications of quinoline compounds in materials science. These studies have explored the polycrystalline nature of these compounds and their transformation into nanocrystallites within an amorphous matrix upon thermal deposition. This research emphasizes the potential use of quinoline derivatives in developing new materials with specific optical properties for technological applications (Zeyada, El-Nahass, & El-Shabaan, 2016).

Synthetic Methodologies and Chemical Interactions The synthesis and chemical interactions of quinoline derivatives have been extensively studied, highlighting their potential in chemical synthesis and drug discovery. For example, research on the reaction of acetylenecarboxylic acid with amines has provided reaffirmation of enamine structures, essential for understanding chemical reactions involving quinoline derivatives (Iwanami, 1971). Additionally, studies on the synthesis of metabolites of certain quinoline carboxylates demonstrate the efficiency of synthetic routes, which are crucial for the development of new pharmaceuticals and chemicals (Mizuno et al., 2006).

Pharmacological Applications While the request specifies excluding information related to drug use and side effects, it's worth noting that quinoline derivatives are often studied for their pharmacological relevance. The synthesis and structural analysis of compounds containing chloroquinoline and dihydropyrimidone moieties, for example, provide valuable insights into the design of bifunctional molecules with potential therapeutic applications (Watermeyer, Chibale, & Caira, 2009).

properties

CAS RN

5706-14-9

Molecular Formula

C39H36ClNO5

Molecular Weight

634.2 g/mol

IUPAC Name

2-phenylethyl 7-(4-chlorophenyl)-4-(3-methoxy-4-phenylmethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C39H36ClNO5/c1-25-36(39(43)45-20-19-26-9-5-3-6-10-26)37(29-15-18-34(35(23-29)44-2)46-24-27-11-7-4-8-12-27)38-32(41-25)21-30(22-33(38)42)28-13-16-31(40)17-14-28/h3-18,23,30,37,41H,19-22,24H2,1-2H3

InChI Key

JGKRXGLYGYOROR-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)Cl)C4=CC(=C(C=C4)OCC5=CC=CC=C5)OC)C(=O)OCCC6=CC=CC=C6

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)Cl)C4=CC(=C(C=C4)OCC5=CC=CC=C5)OC)C(=O)OCCC6=CC=CC=C6

Origin of Product

United States

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